molecular formula C7H11N B3283564 2-(Propan-2-yl)-1H-pyrrole CAS No. 7696-51-7

2-(Propan-2-yl)-1H-pyrrole

Cat. No.: B3283564
CAS No.: 7696-51-7
M. Wt: 109.17 g/mol
InChI Key: YYUISDWOKJLVMA-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered ring containing one nitrogen atom. This compound is also known as isopropylpyrrole. Pyrroles are significant in organic chemistry due to their presence in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of isopropylamine with a suitable pyrrole precursor under acidic or basic conditions. Another method includes the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds with isopropylamine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrroles, pyrrole oxides, and hydrogenated pyrrole derivatives.

Scientific Research Applications

2-(Propan-2-yl)-1H-pyrrole has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: It is used in the study of biological processes and as a precursor for bioactive compounds.

    Medicine: Pyrrole derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 2-(Propan-2-yl)-1H-pyrrole exerts its effects involves interactions with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-pyrrole: Similar in structure but with a methyl group instead of an isopropyl group.

    2-Ethyl-1H-pyrrole: Contains an ethyl group, differing in the length of the alkyl chain.

    2-Phenyl-1H-pyrrole: Features a phenyl group, introducing aromaticity.

Uniqueness

2-(Propan-2-yl)-1H-pyrrole is unique due to the presence of the isopropyl group, which influences its chemical reactivity and physical properties. This structural variation can lead to distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

2-propan-2-yl-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-6(2)7-4-3-5-8-7/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUISDWOKJLVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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